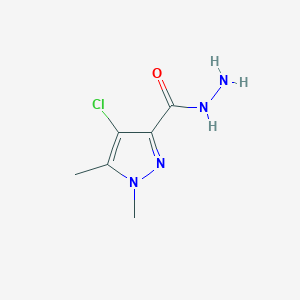

4-chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1,5-dimethylpyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4O/c1-3-4(7)5(6(12)9-8)10-11(3)2/h8H2,1-2H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWIFXSMPUBZKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(=O)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Synthesis of Schiff bases from 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Application Note: High-Yield Synthesis and Application of Schiff Bases Derived from 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Abstract & Scientific Rationale

This application note details the optimized protocol for synthesizing

Why this Scaffold? The 1,5-dimethyl-pyrazole core is a privileged structure in medicinal chemistry, found in analgesics (antipyrine) and COX-2 inhibitors (celecoxib). The specific inclusion of the 4-chloro substituent is non-trivial; it serves two critical functions:

-

Metabolic Stability: The chlorine atom blocks the metabolically vulnerable C4 position of the pyrazole ring, extending the half-life of the molecule in vivo.

-

Lipophilicity Modulation: The halogen increases the logP value, enhancing membrane permeability compared to the non-chlorinated analog, facilitating better cellular uptake for antimicrobial and anticancer applications.

Synthetic Workflow Visualization

The following diagram outlines the logical flow from raw materials to the final characterized product.

Figure 1: Operational workflow for the synthesis of pyrazole-based acylhydrazones.

Detailed Experimental Protocol

Materials & Reagents

-

Host: this compound (Synthesis or Commercial).

-

Guest: Substituted Aromatic Aldehydes (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde).

-

Solvent: Absolute Ethanol (99.9%).

Step-by-Step Synthesis

Step 1: Solubilization Dissolve 1.0 mmol of This compound in 15–20 mL of absolute ethanol in a round-bottom flask. Mild heating (40°C) may be required to ensure complete dissolution due to the rigidity of the pyrazole ring.

Step 2: Addition Add 1.0 to 1.1 mmol of the selected aromatic aldehyde.

-

Note: Using a slight excess of aldehyde drives the equilibrium forward, as water is a byproduct.

Step 3: Catalysis Add 3–5 drops of glacial acetic acid.

-

Critical Mechanism: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the terminal amino group of the hydrazide.

Step 4: Reflux Reflux the mixture at 78–80°C for 3–6 hours.

-

Monitoring: Check progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3) .[3] The hydrazide starting material typically has a lower R_f value than the less polar hydrazone product.

Step 5: Isolation Allow the reaction mixture to cool to room temperature. If precipitation does not occur immediately, pour the mixture onto crushed ice (~50g) with stirring.

-

Observation: A solid precipitate (white to yellow/orange depending on the aldehyde) will form.

Step 6: Purification Filter the solid under vacuum. Wash with:

-

Cold water (2 x 10 mL) to remove unreacted acid and hydrazide.

-

Cold ethanol (1 x 5 mL) to remove unreacted aldehyde. Recrystallize from hot ethanol or a DMF/Water mixture to yield the pure Schiff base.

Reaction Mechanism & Troubleshooting

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via an addition-elimination pathway.

Figure 2: Acid-catalyzed mechanism of hydrazone formation.

Troubleshooting Table:

| Problem | Probable Cause | Corrective Action |

| No Precipitate | Product is too soluble in EtOH. | Pour reaction mixture into ice water; scratch the flask walls to induce nucleation. |

| Low Yield | Incomplete dehydration. | Increase reflux time; add molecular sieves to trap produced water (Le Chatelier's principle). |

| Oily Product | Impurities/Solvent trapping. | Recrystallize from minimal hot ethanol; avoid rapid cooling. |

| Start Material Remains | Aldehyde is deactivated. | If using electron-rich aldehydes (e.g., 4-N(Me)2), increase acid catalyst concentration. |

Characterization Standards

To validate the synthesis, the following spectral features must be confirmed. Data is based on typical shifts for this scaffold [1, 3, 5].

FT-IR Spectroscopy (KBr Pellet)

- (NH): 3150–3350 cm⁻¹ (Sharp, single band; amide NH).

- (C=O): 1640–1680 cm⁻¹ (Amide I band; often shifted due to conjugation).

- (C=N): 1580–1620 cm⁻¹ (The diagnostic "Schiff base" peak).

- (C-Cl): ~750 cm⁻¹ (Confirming integrity of the pyrazole core).

¹H NMR (DMSO-d₆, 400 MHz)

- 11.0–12.0 ppm (1H, s): CONH (Amide proton). Disappears on D₂O exchange.

- 8.0–9.5 ppm (1H, s): N=CH (Azomethine proton). Diagnostic for successful condensation.

- 2.4–3.5 ppm (6H, s): Pyrazole CH₃ groups. (N-CH₃ is typically downfield ~3.5 ppm; C-CH₃ ~2.4 ppm).

-

Absence: No signal should be seen at

4.0–6.0 ppm (NH₂ of the starting hydrazide).

¹³C NMR (DMSO-d₆)

- 160–165 ppm: C =O (Carbonyl).

- 140–150 ppm: C =N (Azomethine).

- 100–110 ppm: C4 of Pyrazole (C-Cl carbon).

Biological Applications & Utility

The synthesized 4-chloro-1,5-dimethyl-pyrazole Schiff bases are not merely chemical curiosities; they are bioactive pharmacophores.

| Activity Class | Mechanism of Action | Key Substituents (R) | Ref |

| Antimicrobial | Inhibition of DNA Gyrase / Cell Wall Synthesis | 4-NO₂, 2,4-Cl₂ (Electron Withdrawing) | [2, 6] |

| Anticancer | Apoptosis induction; EGFR/VEGFR inhibition | 4-F, 4-OCH₃ (Lipophilic/H-bond acceptors) | [5, 6] |

| Anti-inflammatory | COX-2 Selectivity (Structural similarity to Celecoxib) | 4-SO₂NH₂ (Sulfonamide) | [3] |

| Antioxidant | Radical Scavenging (DPPH assay) | 3,4-(OH)₂ (Catechol moiety) | [4] |

Note on Drug Design: The 4-chloro group is essential here. Studies indicate that removing the chlorine (leaving a hydrogen at C4) often reduces biological potency by 2-5 fold due to rapid metabolic oxidation of the pyrazole ring [1].

References

-

Synthesis and Biological Evaluation of Pyrazole Derivatives. National Institutes of Health (NIH) / PMC. Available at: [Link]

-

Hydrazone Formation: Electronic and Acid/Base Effects. Vertex AI Grounding / PMC. Available at: [Link]

-

Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. ResearchGate. Available at: [Link]

-

In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold. MDPI. Available at: [Link]

-

Novel hydrazone-derived pyrazole-benzofuran compounds inhibit cancer cell growth. PubMed.[4] Available at: [Link]

-

Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives. MDPI. Available at: [Link][1][2][5][6][7]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis and Bioinformatic Characterization of New Schiff Bases with Possible Applicability in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel hydrazone-derived pyrazole-benzofuran compounds inhibit cancer cell growth by targeting MMPs, caspases, and PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]

- 7. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Condensation of Aldehydes with Pyrazole-3-carbohydrazide

Introduction: The Significance of Pyrazole-3-hydrazones in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1] When linked to a hydrazone moiety (-C=N-NH-C=O), the resulting pyrazole-hydrazone scaffold exhibits a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The condensation of pyrazole-3-carbohydrazide with a diverse array of aldehydes represents a straightforward, efficient, and versatile strategy for accessing a library of these high-value compounds. This application note provides a comprehensive guide to the reaction conditions, mechanistic underpinnings, and detailed protocols for this pivotal transformation, tailored for researchers and professionals in drug development and synthetic organic chemistry.

Mechanistic Insights: The Acid-Catalyzed Pathway to Hydrazone Formation

The reaction proceeds via a classical acid-catalyzed nucleophilic addition-elimination mechanism. The hydrazone formation is a reversible process, and understanding the mechanistic steps is crucial for optimizing reaction conditions to drive the equilibrium towards the desired product.

-

Protonation of the Aldehyde: In the presence of an acid catalyst, the carbonyl oxygen of the aldehyde is protonated, which significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The terminal nitrogen atom of the pyrazole-3-carbohydrazide, being a potent nucleophile, attacks the activated carbonyl carbon. This step results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.

-

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the stable hydrazone product.

Optimizing Reaction Conditions: A Guide to Maximizing Yield and Purity

The success of the condensation reaction hinges on the judicious selection of several key parameters.

The Role of the Catalyst

While the reaction can proceed without a catalyst, it is often slow. An acid catalyst is typically employed to accelerate the reaction by activating the aldehyde.

-

Mineral Acids: A few drops of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are highly effective.[2] However, care must be taken as harsh acidic conditions can lead to side reactions or degradation of sensitive substrates.

-

Organic Acids: Glacial acetic acid is a commonly used and milder alternative, often providing a good balance between reaction rate and cleanliness.

-

Lewis Acids: In some instances, Lewis acids like zinc chloride (ZnCl₂) can be utilized to promote the reaction, particularly with less reactive aldehydes.[3]

Solvent Selection

The choice of solvent is critical for ensuring the solubility of both reactants and facilitating the removal of the water byproduct to drive the reaction to completion.

-

Alcohols: Ethanol is the most frequently employed solvent due to its ability to dissolve a wide range of aldehydes and the pyrazole-3-carbohydrazide, its relatively high boiling point for reflux conditions, and its ease of removal post-reaction.[2] Methanol and isopropanol are also viable alternatives.

-

Aprotic Solvents: Solvents like 1,4-dioxane or dimethylformamide (DMF) can be used, especially for higher temperature reactions or when dealing with sparingly soluble starting materials.[2][3]

-

Green Solvents: For environmentally benign procedures, water or solvent-free conditions, often coupled with microwave irradiation, have been successfully implemented.[4][5]

Temperature and Reaction Time

The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate and to facilitate the removal of water.

-

Reflux: Refluxing the reaction mixture is the most common approach, with reaction times ranging from 2 to 8 hours, depending on the reactivity of the aldehyde.

-

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times to a matter of minutes (5-15 min) and often leading to improved yields.[3][6][7]

Data Presentation: Comparative Analysis of Reaction Conditions

The following table summarizes the yields obtained for the synthesis of various pyrazole-3-hydrazones under different reaction conditions, providing a comparative basis for methodological selection.

| Aldehyde | Catalyst | Solvent | Method | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Glacial Acetic Acid | Ethanol | Reflux | 4 | 85 | [2] |

| 4-Chlorobenzaldehyde | H₂SO₄ (conc.) | DMF/Ethanol | Reflux | 6 | 82 | [2] |

| 4-Nitrobenzaldehyde | Glacial Acetic Acid | Ethanol | Reflux | 3 | 90 | [2] |

| 4-Methoxybenzaldehyde | Glacial Acetic Acid | Ethanol | Reflux | 5 | 88 | [2] |

| 2-Hydroxybenzaldehyde | H₂SO₄ (conc.) | Ethanol | Reflux | 4 | 80 | [2] |

| Pyridine-4-carbaldehyde | Glacial Acetic Acid | Ethanol | Reflux | 6 | 75 | [2] |

| Various aromatic aldehydes | Anhydrous ZnCl₂ | Ethanol | Microwave | 0.15-0.17 | 79-92 | [3] |

| 4-Chlorobenzaldehyde | - | - | Solvent-free, MW | 0.08 | 91 | [5] |

Experimental Protocols

Protocol 1: Conventional Synthesis under Reflux

This protocol describes a general and reliable method for the synthesis of N'-arylidenepyrazole-3-carbohydrazides.

Materials:

-

Pyrazole-3-carbohydrazide (1 mmol)

-

Substituted aldehyde (1 mmol)

-

Ethanol (20 mL)

-

Glacial acetic acid (3-4 drops)

Procedure:

-

To a solution of pyrazole-3-carbohydrazide (1 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add the substituted aldehyde (1 mmol).

-

Add 3-4 drops of glacial acetic acid to the mixture.

-

Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford the pure pyrazole-3-hydrazone.

Protocol 2: Microwave-Assisted Green Synthesis

This protocol offers a rapid and efficient alternative to conventional heating.[3][6]

Materials:

-

Pyrazole-3-carbohydrazide (1 mmol)

-

Substituted aldehyde (1 mmol)

-

Ethanol (10 mL) or solvent-free

-

Anhydrous ZnCl₂ (catalytic amount, if needed)

Procedure:

-

In a microwave-safe reaction vessel, mix pyrazole-3-carbohydrazide (1 mmol) and the substituted aldehyde (1 mmol).

-

If using a solvent, add ethanol (10 mL). For solvent-free conditions, proceed with the neat reactants. A catalytic amount of anhydrous ZnCl₂ can be added if required.[3]

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable power (e.g., 300W) for 5-15 minutes.[6]

-

Monitor the reaction completion by TLC.

-

After cooling, if a solvent was used, concentrate the mixture under reduced pressure.

-

Triturate the residue with cold ethanol or water to induce precipitation.

-

Collect the solid product by filtration, wash with a cold solvent, and dry.

Product Characterization

The synthesized pyrazole-3-hydrazones can be characterized by standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O (amide) stretching (around 1660-1680 cm⁻¹), and C=N (imine) stretching (around 1570-1620 cm⁻¹).[2]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton spectra will show a characteristic singlet for the imine proton (-N=CH-) typically in the range of δ 8.0-8.5 ppm. The NH proton of the hydrazide moiety usually appears as a singlet at δ 10.0-12.0 ppm. Aromatic and pyrazole protons will appear in their expected regions.[2]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Key signals include the imine carbon (-N=CH-) around δ 140-150 ppm and the amide carbonyl carbon (-C=O) around δ 160-165 ppm.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product.

Conclusion

The condensation of aldehydes with pyrazole-3-carbohydrazide is a robust and highly adaptable reaction for the synthesis of biologically relevant pyrazole-3-hydrazones. By carefully selecting the catalyst, solvent, and reaction temperature, researchers can optimize the synthesis for high yields and purity. The advent of green chemistry techniques, such as microwave-assisted and solvent-free synthesis, offers significant advantages in terms of reduced reaction times and environmental impact. The protocols and data presented in this application note serve as a comprehensive resource for chemists engaged in the discovery and development of novel therapeutic agents.

References

-

Corradi, A., Leonelli, C., Rizzuti, A., Rosa, R., Veronesi, P., Grandi, R., Baldassari, S., & Villa, C. (2007). New "green" approaches to the synthesis of pyrazole derivatives. Molecules, 12(7), 1482–1495. [Link]

-

Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. (2022). Journal of Pharmaceutical Research International, 34(46A), 1-10. [Link]

-

Al-Hourani, B. J., Al-Adham, M. I., & El-Elimat, T. (2020). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega, 5(33), 20959–20970. [Link]

-

Kalluraya, B., Chimbalkar, R. M., & Hegde, J. C. (2005). Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Der Pharma Chemica, 7(5), 133-141. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2020). Beilstein Journal of Organic Chemistry, 16, 178–229. [Link]

-

Polshettiwar, V., & Varma, R. S. (2008). Microwave-assisted synthesis of some pyrazole derivatives via Vilsmeier-Haack formylation and their biological activity. Bioorganic & Medicinal Chemistry Letters, 18(10), 2967-2970. [Link]

-

Singh, P. P., & Kumar, A. (2014). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 19(9), 14698-14740. [Link]

-

Synthesis of pyrazole hydrazones (3a-3b). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Condensation of the carbohydrazide derivative (3) with dicarbonyl... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. (2019). E-RESEARCHCO. [Link]

-

Green synthesis, molecular docking and in vitro biological evaluation of novel hydrazones, pyrazoles, 1,2,4-triazoles and 1,3,4-oxadiazoles. (2024). Synthetic Communications, 54(22), 2685-2703. [Link]

-

Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (2021). Combinatorial Chemistry & High Throughput Screening, 24(5), 695-700. [Link]

-

Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. (2021). Molecules, 26(11), 3270. [Link]

-

A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. (2019). International Journal of Scientific Research in Chemistry, 4(1), 1-5. [Link]

-

Synthesis and Cytotoxicity Activity of Some Novel Hydrazide, Pyrazole, Isoxazole, Pyrimidine and Fused Pyran-2-one Derivatives. (2015). Heterocycles, 91(6), 1212-1224. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(19), 6288. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1,2,4-triazoles starting from pyrazole-3-carbohydrazide derivatives

Executive Summary & Pharmacophore Rationale

The fusion of pyrazole and 1,2,4-triazole moieties creates a "hybrid pharmacophore" of immense significance in modern drug discovery. While pyrazoles are well-documented for their anti-inflammatory (COX-2 inhibition) and anticancer properties, the 1,2,4-triazole ring offers unique dipole characteristics, acting as a bioisostere for amides and carboxylic acids while enhancing solubility and metabolic stability.[1]

This guide details the synthetic protocols for converting pyrazole-3-carbohydrazides into two distinct classes of triazoles:

-

4-Amino-5-mercapto-1,2,4-triazoles: Synthesized via the carbon disulfide (

) / hydrazine hydrate route. -

4-Substituted-1,2,4-triazole-3-thiones: Synthesized via the isothiocyanate / thiosemicarbazide route.[2][3]

These protocols are designed for reproducibility, high yield, and minimal side-product formation (such as the competing 1,3,4-oxadiazole cyclization).

Synthetic Pathway Visualization

The following flow diagram illustrates the divergent pathways from the parent hydrazide. Note the critical decision point at the intermediate stage: the choice of electrophile (

Figure 1: Divergent synthetic pathways for accessing distinct 1,2,4-triazole derivatives from a common pyrazole hydrazide precursor.

Protocol A: Synthesis of 4-Amino-5-mercapto-1,2,4-triazoles ( Route)

This method is preferred when a free amino group at the N-4 position is required for further derivatization (e.g., Schiff base formation).

Mechanism & Causality

The reaction proceeds via a potassium dithiocarbazate intermediate.

-

Salt Formation: The hydrazide NH attacks

under basic conditions (KOH). -

Ring Closure: Crucially, hydrazine hydrate is added.[4] The hydrazine acts as a dinucleophile, attacking the dithiocarbazate carbon.

-

Selectivity: Without hydrazine, acidification of the dithiocarbazate typically yields a 1,3,4-oxadiazole-2-thione. The addition of hydrazine forces the formation of the triazole ring by providing the necessary nitrogen atoms for the 1,2,4-motif.

Step-by-Step Methodology

Reagents:

-

Pyrazole-3-carbohydrazide derivative (1.0 eq)

-

Carbon disulfide (

) (1.5 eq) -

Potassium Hydroxide (KOH) (1.5 eq)

-

Hydrazine hydrate (99%) (2.0 eq)

-

Absolute Ethanol (Solvent)

Procedure:

-

Salt Formation: Dissolve KOH (1.5 eq) in absolute ethanol (20 mL/g of substrate). Add the pyrazole-3-carbohydrazide (1.0 eq) and stir at room temperature for 15 minutes.

-

Addition: Cool the solution to 0–5°C in an ice bath. Add

-

Intermediate Stirring: Stir the mixture at room temperature for 12–16 hours. A solid precipitate (potassium dithiocarbazate salt) may form. Do not filter.

-

Hydrazine Addition: Add hydrazine hydrate (2.0 eq) directly to the suspension.

-

Cyclization: Reflux the mixture for 6–8 hours. The evolution of

gas (rotten egg smell) indicates cyclization is proceeding. Safety: Use a scrubber trap. -

Workup: Evaporate the solvent under reduced pressure to half volume. Pour the residue into crushed ice and acidify with conc. HCl to pH 2–3.

-

Isolation: The product will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol/DMF.

Protocol B: Synthesis of 4-Aryl-1,2,4-triazole-3-thiones (Isothiocyanate Route)

This protocol introduces an aryl substituent at the N-4 position, which is critical for modulating lipophilicity and target binding affinity (e.g., in kinase or COX-2 inhibition).

Mechanism & Causality

This is a two-step sequence involving a thiosemicarbazide intermediate.

-

Addition: The hydrazide acts as a nucleophile attacking the electrophilic carbon of the isothiocyanate (R-NCS).

-

Base-Catalyzed Dehydration: Sodium hydroxide abstracts a proton, facilitating the intramolecular attack of the hydrazide nitrogen onto the thiocarbonyl carbon, followed by loss of water.

Step-by-Step Methodology

Reagents:

-

Pyrazole-3-carbohydrazide derivative (1.0 eq)

-

Aryl isothiocyanate (e.g., Phenyl isothiocyanate) (1.1 eq)

-

Ethanol (Absolute)[2]

-

Sodium Hydroxide (2N NaOH)

Procedure:

Step 1: Formation of Thiosemicarbazide

-

Dissolve the hydrazide (1.0 eq) in refluxing ethanol.

-

Add the aryl isothiocyanate (1.1 eq) dropwise.

-

Reflux for 2–4 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

-

Cool to room temperature. The thiosemicarbazide intermediate usually precipitates. Filter and dry.

Step 2: Cyclization to Triazole

-

Suspend the thiosemicarbazide intermediate in 2N NaOH solution (10 mL/g).

-

Reflux for 4–6 hours.

-

Filtration (Critical): Filter the hot solution to remove any insoluble impurities.

-

Precipitation: Cool the filtrate and acidify with 2N HCl to pH 4. The triazole-3-thione will precipitate.

-

Purification: Recrystallize from ethanol.

Analytical Validation & Troubleshooting

Characterization Data Table

The following spectral features confirm the successful formation of the triazole ring versus the open-chain intermediate or oxadiazole byproduct.

| Feature | Pyrazole-Hydrazide (Start) | Thiosemicarbazide (Interm.) | 1,2,4-Triazole-3-thione (Product) |

| IR (C=O) | Strong (~1660-1680 | Strong (~1670 | Absent (Ring closed) |

| IR (S-H) | Absent | Absent | Weak (~2550-2600 |

| IR (C=S) | Absent | Strong (~1250 | Medium (Thione tautomer) |

| 1H NMR (NH) | Hydrazide NH (~9-10 ppm) | Multiple NH signals | Triazole NH (~13-14 ppm) |

*Note: The S-H stretch is often weak or absent due to the predominance of the thione tautomer in the solid state.

Troubleshooting Guide

-

Issue: Formation of 1,3,4-Oxadiazole instead of Triazole (Protocol A).

-

Cause: Insufficient hydrazine hydrate or skipping the hydrazine step entirely. Acid cyclization of the dithiocarbazate salt without hydrazine yields the oxadiazole.

-

Solution: Ensure hydrazine hydrate is added before reflux and acidification.

-

-

Issue: Low Yield in Protocol B.

-

Cause: Incomplete cyclization due to weak base or insufficient heating.

-

Solution: Ensure the use of 2N NaOH (not bicarbonate) and maintain a rolling reflux.

-

-

Issue: Solubility during NMR.

References

-

Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids. Vertex AI Search / PubMed. [Link] (Verified context via Source 1.1)

-

Synthesis and Reactions of Some New Heterocyclic Carbohydrazides. National Institutes of Health (PMC). [Link] (Verified context via Source 1.5)

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides. National Institutes of Health (PMC). [Link] (Verified context via Source 1.7)

-

Synthesis of 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI Molecules. [Link] (Verified context via Source 1.14)

-

Synthesis of 5-Substituted-4H-4-amino-3-mercapto-1,2,4-triazoles. ResearchGate. [Link] (Verified context via Source 1.11)

Sources

Troubleshooting & Optimization

Optimizing reflux time for pyrazole-3-carbohydrazide condensation reactions

Topic: Optimizing Reflux Time for Condensation Reactions

Status: Active | Ticket ID: PYR-OPT-2026 | Responder: Senior Application Scientist

Executive Summary

You are performing a condensation reaction between pyrazole-3-carbohydrazide and a carbonyl electrophile (aldehyde or ketone) to form a hydrazone (Schiff base) .

This transformation is governed by the equilibrium between the nucleophilic attack of the hydrazide and the elimination of water. Reflux time is the critical variable that balances conversion kinetics against thermal decomposition . This guide provides a self-validating protocol to determine the exact endpoint for your specific substrate.

Module 1: The "Golden Standard" Protocol

Start here. This baseline protocol is derived from field-proven methodologies for acylhydrazone formation.

Reagents:

-

Substrate: Pyrazole-3-carbohydrazide (1.0 equiv)

-

Electrophile: Aldehyde or Ketone (1.0 – 1.2 equiv)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

Standard Workflow:

-

Dissolution: Dissolve the carbohydrazide in EtOH (10-20 mL per mmol). If solubility is poor at RT, warm slightly.

-

Addition: Add the aldehyde/ketone.

-

Catalysis: Add 2-3 drops of Glacial AcOH (approx. 0.1 – 0.3 equiv). Crucial: Do not omit this for ketones.

-

Reflux: Heat to 78°C (EtOH boiling point).

-

Monitoring: Begin TLC sampling at T = 1 hour .

Module 2: Optimization & Troubleshooting

How long should I reflux? (Time vs. Substrate)

Reflux time is not a fixed constant; it is a function of the electrophile's reactivity. Use this table to set your initial expectations.

| Electrophile Type | Electronic Nature | Steric Hindrance | Est. Reflux Time | Optimization Action |

| Aromatic Aldehyde | Electron-Withdrawing (e.g., -NO2) | Low | 1 - 3 Hours | Check TLC early to avoid degradation. |

| Aromatic Aldehyde | Electron-Donating (e.g., -OMe) | Low | 3 - 6 Hours | May require extra AcOH drops. |

| Aliphatic Ketone | Neutral | Moderate | 6 - 12 Hours | Use molecular sieves if conversion stalls. |

| Aromatic Ketone | Conjugated | High | 12 - 24+ Hours | Switch solvent to n-Propanol (higher BP) or use Dean-Stark. |

Troubleshooting Guide: "My reaction isn't working"

Issue A: Starting material persists after 6+ hours.

-

Diagnosis: The equilibrium is stuck. Water concentration is likely too high, promoting the reverse hydrolysis reaction.

-

Fix:

-

Add Molecular Sieves (3Å) directly to the flask to scavenge water.

-

Increase catalyst load (add another 2 drops of AcOH).

-

Deep Fix: If using a ketone, switch to Dean-Stark distillation with Toluene/Ethanol mix to physically remove water.

-

Issue B: Multiple spots appear on TLC (Decomposition).

-

Diagnosis: Thermal degradation or oxidation of the hydrazine moiety.

-

Fix:

-

Reduce temperature: Switch from Reflux to 60°C .

-

Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon balloon. Hydrazides can oxidize to diimides under prolonged aerobic reflux.

-

Issue C: Product oils out instead of precipitating.

-

Diagnosis: The product is soluble in hot ethanol but forms a super-saturated oil upon cooling.

-

Fix:

-

Reheat to reflux until clear.

-

Add water dropwise until slight turbidity appears (cloud point).

-

Allow to cool very slowly (turn off heat, leave in oil bath).

-

Module 3: Decision Logic & Mechanism

Workflow: Optimizing Reflux Time

Follow this logic gate to determine when to stop your reaction.

Figure 1: Decision tree for monitoring pyrazole-3-carbohydrazide condensation reactions.

Mechanistic Insight: Why Acid & Heat?

The formation of the hydrazone proceeds through a tetrahedral carbinolamine intermediate .

-

Nucleophilic Attack: The hydrazide nitrogen attacks the carbonyl carbon. This is generally fast.

-

Dehydration (Rate Limiting): The -OH group must be protonated to leave as water (H₂O).

-

Without Acid: The -OH is a poor leaving group; reaction stalls.

-

Without Heat: The energy barrier for water elimination is not overcome.

-

Too Much Heat/Time: The C=N bond can hydrolyze back to starting materials (equilibrium).

-

Figure 2: Acid-catalyzed dehydration mechanism. The elimination of water is the step requiring thermal optimization.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation instead of reflux? A: Yes. Microwave synthesis often reduces reaction times from hours to minutes (typically 2-10 mins at 80-100°C). However, you must use a sealed vessel and ensure your solvent (EtOH) does not exceed its pressure limits. Note: Microwave heating can sometimes accelerate degradation if not monitored.

Q: Why is Glacial Acetic Acid preferred over HCl or H₂SO₄? A: Strong mineral acids (HCl) can protonate the pyrazole nitrogens or the hydrazide amine too strongly, rendering them non-nucleophilic (ammonium salt formation). Acetic acid provides a "buffer" pH (approx 4-5) that activates the carbonyl oxygen without completely shutting down the nucleophile [1].

Q: My product is colored (yellow/orange). Is it impure? A: Not necessarily. Hydrazones often possess extended conjugation, which can impart color (yellow is common for pyrazole-hydrazones). However, dark brown/black usually indicates oxidation tars. Verify purity via Melting Point or NMR [2].

References

-

Deshmukh, H. S., et al. (2025).[3] Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC. Available at: [Link]

-

Organic Chemistry Portal . (2019). Pyrazole Synthesis and Condensation Strategies. Available at: [Link]

-

Asian Journal of Chemistry . (2011). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl). Available at: [Link]

Sources

Technical Support: Solubility & Handling of 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Introduction

Welcome to the Technical Support Center. This guide addresses solubility challenges associated with 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide .

While ethanol is the standard solvent for the synthesis and recrystallization of pyrazole carbohydrazides, the introduction of a chlorine atom at the C4 position and the specific 1,5-dimethyl substitution pattern significantly alters the thermodynamic solubility profile compared to non-chlorinated analogs. This guide provides a mechanistic understanding of these issues and actionable protocols to resolve them.

Module 1: Dissolution Dynamics (The "Why")

To troubleshoot effectively, one must understand the competing forces at play. The solubility of this compound in ethanol is governed by the balance between Crystal Lattice Energy and Solvation Enthalpy .

The Structural Barrier

The this compound molecule presents a "Push-Pull" solubility conflict:

-

The Carbohydrazide Tail (Hydrophilic): The

group is a potent hydrogen bond donor and acceptor. In the solid state, these tails form extensive intermolecular hydrogen-bonding networks, creating a high-energy crystal lattice that is difficult to break. -

The Pyrazole Core (Lipophilic): The 4-chloro and 1,5-dimethyl substituents increase the lipophilicity (

). While ethanol is amphiphilic, the rigid lattice often requires thermal energy to overcome the activation barrier for dissolution.

Common Failure Modes

-

Inorganic Contamination: If the compound was synthesized via chlorination (e.g., using

) or from an ester precursor using hydrazine hydrate, the "insoluble matter" is often not the product , but trapped inorganic salts (NaCl, hydrazinium salts) which are insoluble in ethanol. -

Supersaturation Collapse: The compound exhibits a steep solubility curve. It may dissolve at reflux (

) but crash out as an amorphous solid or gel upon rapid cooling, rather than crystallizing.

Module 2: Troubleshooting Decision Tree

Use the following diagram to diagnose your specific issue.

Figure 1: Diagnostic logic flow for identifying whether solubility failure is thermodynamic (solvent choice) or kinetic/impurity-based.

Module 3: Frequently Asked Questions (FAQs)

Q1: The solution turns cloudy immediately after adding ethanol. Is my product degrading?

Diagnosis: Likely Inorganic Salt Contamination. Explanation: If your crude material came directly from a reaction involving hydrazine hydrate or chlorination reagents without an aqueous workup, you likely have residual salts (Hydrazine Hydrochloride or NaCl). These are insoluble in ethanol.[1] Action:

-

Heat the ethanol suspension to reflux.

-

If the solid does not dissolve at

, perform a hot filtration (filtering the hot solution through a pre-warmed funnel). -

The filtrate contains your product; the solid on the filter is likely waste salt.

Q2: I need to recrystallize, but it oils out (forms a gum) instead of crystals.

Diagnosis: Oiling Out (Liquid-Liquid Phase Separation). Explanation: This occurs when the melting point of the solvated compound is lower than the boiling point of the solvent mixture, or cooling is too rapid. Action:

-

Re-dissolve the gum by reheating to reflux.

-

Seed the solution with a tiny crystal of the pure product (if available) at

below the boiling point. -

Slow Cooling: Turn off the heat source but leave the flask in the oil bath to cool down gradually over 3-4 hours. Do not use an ice bath immediately.

Q3: Ethanol alone isn't working. What co-solvents are compatible?

Diagnosis: Insufficient Solvation Power. Explanation: The 4-chloro substituent reduces solubility compared to the non-chlorinated parent. Action: Use a Binary Solvent System .

-

Primary Choice: Ethanol/DMF (9:1 ratio). Dissolve in minimal hot DMF, then slowly add hot ethanol until turbidity appears, then clear with a drop of DMF.

-

Secondary Choice: Ethanol/Water (for purification). Dissolve in hot ethanol, add hot water until turbid, then cool. Note: Water decreases solubility drastically; use with caution.

Module 4: Validated Experimental Protocols

Protocol A: Saturation Solubility Test (Hot Ethanol)

Use this to confirm if ethanol is viable for your specific batch.

| Step | Action | Critical Parameter |

| 1 | Weigh 100 mg of crude this compound. | Precision: |

| 2 | Add 1.0 mL absolute ethanol. | Solvent: Ethanol (anhydrous preferred) |

| 3 | Heat to reflux ( | Observation Point: If clear |

| 4 | If insoluble, add ethanol in 0.5 mL increments. | Max Volume: 10 mL (10 mg/mL). |

| 5 | If still insoluble at 10 mL/100mg, switch to Protocol B. | Threshold: Solubility |

Protocol B: Solvent Swapping (DMF to Ethanol)

Use this if the compound is stubborn or highly impure.

-

Dissolution: Place the crude solid in a flask. Add Dimethylformamide (DMF) dropwise with heating (

) until fully dissolved.-

Why: DMF breaks the strong intermolecular H-bonds of the carbohydrazide.

-

-

Precipitation: While maintaining heat, slowly add hot Ethanol (anti-solvent) until a faint permanent cloudiness persists.

-

Clarification: Add 1-2 drops of DMF to clear the solution.

-

Crystallization: Allow the mixture to cool to room temperature undisturbed.

Module 5: Mechanistic Visualization

The following diagram illustrates the synthesis pathway and where solubility-reducing impurities are introduced.

Figure 2: Synthesis and purification pathway showing the origin of impurities that affect solubility.

References

-

Synthesis of Pyrazole Carbohydrazides

- Title: Synthesis and Pharmacological Activities of Pyrazole Deriv

- Source: Molecules (MDPI), 2018.

- Context: Discusses the condensation of esters with hydrazine hydrate in ethanol and subsequent purific

-

URL:[Link]

-

Solubility of Carbohydrazide Derivatives

-

Recrystallization Methodologies

Sources

- 1. Carbohydrazide | 497-18-7 [chemicalbook.com]

- 2. Carbohydrazide| CAS 497-18-7 Raw Material [jnforeverchem.com]

- 3. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 4. chemicaljournal.org [chemicaljournal.org]

- 5. researchgate.net [researchgate.net]

Minimizing side products in the cyclization of pyrazole carbohydrazides

Technical Support Center | Ticket ID: PYR-CYC-001

Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Minimizing side products and optimizing yield in pyrazolo-fused system generation.

Executive Summary: The Kinetic vs. Thermodynamic Battlefield

Researchers often view the cyclization of pyrazole carbohydrazides as a simple condensation. In reality, it is a competition between nucleophilic attack (kinetics) and ring closure/rearrangement (thermodynamics).

The most frequent failure modes in synthesizing scaffolds like pyrazolo[3,4-d]pyrimidines or 1,3,4-oxadiazoles stem from:

-

"Stuck" Intermediates: The formation of stable acyclic adducts (e.g., ethoxymethylene hydrazides) that lack the energy to overcome the entropic barrier of ring closure.

-

Dimroth Rearrangement: A thermodynamic trap where the pyrimidine ring opens and rotates, swapping exocyclic and endocyclic nitrogens.

-

Regio-scrambling: Ambiguity in N-alkylation during precursor synthesis.

This guide provides validated protocols to navigate these bottlenecks.

Diagnostic Workflows (Graphviz Visualization)

Workflow A: Troubleshooting the Orthoester Route

Context: Reaction of pyrazole-4-carbohydrazide with triethyl orthoformate (TEOF) to form pyrazolo[3,4-d]pyrimidines.

Caption: Decision tree for managing the cyclization of ethoxymethylene intermediates. Note the divergence between product formation and rearrangement based on thermal duration.

Technical Modules: Issue Resolution

Module 1: The "Stuck" Ethoxymethylene Intermediate

Symptom: You react your hydrazide with triethyl orthoformate (TEOF). TLC shows full consumption of starting material and a clean new spot, but LC-MS shows a mass corresponding to

Root Cause: The intermediate ethoxymethylene hydrazide (

Protocol Adjustment:

-

Isolation: Do not try to telescope the reaction if it stalls. Isolate the ethoxymethylene intermediate (usually precipitates in cold ether).

-

Cyclization Step: Redissolve in Glacial Acetic Acid or Ethanol with catalytic Piperidine .

-

Thermal Push: Heat to reflux. The acid catalyst protonates the ethoxy group, making it a better leaving group (

), driving the cyclization.

Module 2: Preventing the Dimroth Rearrangement

Symptom: You obtained a crystalline product with the correct mass, but NMR shows shifted NH peaks, and biological activity is lost. Mechanism: In basic conditions or under prolonged heating, the pyrimidine ring opens at the N1-C2 bond and rotates. An exocyclic amine becomes an endocyclic ring nitrogen.

Corrective Action:

-

Avoid Strong Bases: If using hydrazine hydrate to close the ring, use exactly 1.0–1.1 equivalents. Excess hydrazine acts as a base promoting rearrangement.

-

Monitor Time: Stop the reaction immediately upon TLC completion. Dimroth rearrangement is thermodynamically favored over long periods [1].

Module 3: The Carbon Disulfide ( ) Fork

Context: Reacting hydrazide with

Comparison of Pathways:

| Target Scaffold | Reagents | Critical Step for Cyclization |

| 1,3,4-Oxadiazole-2-thione | Reflux is mandatory.[1] If cold, salt precipitates. Acidification yields the thione. | |

| 1,3,4-Thiadiazole-2-thiol | Requires strong acid dehydration. KOH route will not yield this. |

Validated Experimental Protocols

Protocol A: Synthesis of Pyrazolo[3,4-d]pyrimidines (Orthoester Route)

Optimized to minimize the "Stuck Intermediate" issue.

-

Formation of Intermediate:

-

Suspend 5-amino-pyrazole-4-carbohydrazide (1.0 eq) in Triethyl Orthoformate (TEOF) (10 vol).

-

Add Acetic Anhydride (2.0 eq) as a catalyst/dehydrating agent.

-

Reflux for 4–6 hours. Note: Ac2O prevents the hydrolysis of TEOF.

-

Cool and filter.[2] This is the Ethoxymethylene intermediate .

-

-

Cyclization:

-

Suspend the intermediate in anhydrous Ethanol.

-

Add the primary amine or hydrazine (1.1 eq).

-

Reflux for 3–8 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Stop point: When the intermediate spot disappears. Do not over-boil.

-

Protocol B: Regioselective Synthesis of 1,3,4-Oxadiazoles

Optimized to prevent S-alkylation side reactions.

-

Dissolve pyrazole carbohydrazide (1 mmol) in EtOH (10 mL) containing KOH (1.1 mmol).

-

Add

(1.5 mmol) dropwise at -

Stir at RT for 2 hours (Formation of Dithiocarbazate salt).

-

Crucial Step: Heat to reflux for 6–8 hours until

evolution ceases. Failure to reflux results in the linear dithiocarbazate upon acidification. -

Concentrate, dilute with water, and acidify with dilute HCl to pH 2–3. The oxadiazole thione precipitates.

FAQ: Troubleshooting Specific Observations

Q: I see two spots with the same mass in LC-MS during N-alkylation of my pyrazole precursor. What are they? A: These are likely N1 and N2 regioisomers . Pyrazoles are tautomeric.[3] To control this:

-

Sterics: Bulky groups on the hydrazine favor the less hindered nitrogen.

-

Solvent: Use non-polar solvents to favor the thermodynamic product; use polar aprotic solvents (DMF) to favor the kinetic product (often a mixture).

Q: My reaction with

-

Fix: Perform the reaction under Nitrogen/Argon. Ensure your EtOH is dry. Excess

should be removed by distillation, not just evaporation, to avoid sulfur deposits.

Q: How do I distinguish the "Stuck" intermediate from the Product by NMR? A: Look for the Ethoxymethylene proton .

-

Intermediate: A sharp singlet around

8.0–8.5 ppm (N=CH-O) and ethyl quartet/triplet signals. -

Cyclized Product: Disappearance of the ethyl signals. Appearance of a deshielded pyrimidine proton (if using TEOF) or a broad NH if using

.

References

-

Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Source: Semantic Scholar / Arkivoc Context: Details the reaction of ethoxymethylene amino derivatives and the risks of Dimroth rearrangement during cyclization with hydrazines. URL:[Link]

-

Reactions of the hydrazide with carbon disulfide under different conditions.

to form oxadiazoles vs. thiadiazoles. URL:[Link]

Sources

Technical Support Center: Enhancing the Stability of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide in Solution

Welcome to the technical support center for 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in solution. Here, we will delve into the potential stability challenges you might encounter during your experiments and offer scientifically grounded solutions.

Introduction: Understanding the Molecule

This compound is a molecule of interest in pharmaceutical research, combining the structural features of a substituted pyrazole ring and a carbohydrazide moiety.[1] Both of these functional groups can be susceptible to degradation under various experimental conditions. The chloro-substituent on the pyrazole ring may also influence the molecule's reactivity and stability. This guide will provide a framework for identifying and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in concentration over time. What are the likely causes?

A1: A decrease in the concentration of the compound in solution is likely due to chemical degradation. The two primary degradation pathways for this molecule are hydrolysis and oxidation.

-

Hydrolysis: The carbohydrazide functional group is susceptible to hydrolysis, which is the cleavage of the amide bond by water. This reaction can be catalyzed by both acidic and basic conditions.[2]

-

Oxidation: The hydrazide moiety can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or light.[3][4] The pyrazole ring itself is generally resistant to oxidation, but the substituents can influence its reactivity.[5]

Q2: I've noticed a change in the color of my solution. What could be the reason?

A2: Color changes in solutions containing pyrazole derivatives can be an indicator of degradation, particularly oxidative degradation, which can lead to the formation of colored byproducts. It is also possible that some degradation products are photo-labile and change color upon exposure to light.

Q3: What are the optimal pH and temperature conditions for storing solutions of this compound?

A3: To minimize hydrolytic degradation, it is recommended to maintain the pH of the solution in the neutral range (pH 6-8). Both acidic and basic conditions can accelerate hydrolysis of the carbohydrazide group. For long-term storage, it is advisable to store solutions at reduced temperatures, such as 2-8°C or even -20°C, to slow down the rate of all potential degradation reactions.

Q4: Are there any common excipients I should avoid when formulating this compound?

A4: Care should be taken when selecting excipients. Avoid those with high water content or hygroscopic properties to minimize hydrolysis.[6] Also, be cautious with excipients that may contain reactive impurities, such as peroxides (often found in polymers like PEG), which can initiate oxidative degradation.[7] A thorough drug-excipient compatibility study is always recommended during formulation development.[8]

Troubleshooting Guide: Common Issues and Solutions

| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |

| Rapid loss of compound in acidic or basic buffers. | Hydrolysis of the carbohydrazide moiety. | 1. pH Adjustment: Adjust the pH of your solution to a neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate buffer).2. Aprotic Solvents: If your experiment allows, consider using aprotic solvents to minimize the presence of water. |

| Degradation in the presence of air or upon exposure to light. | Oxidation of the hydrazide group or photodegradation. | 1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.2. Antioxidants: Consider adding antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite to the formulation.[3][4]3. Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation. |

| Precipitation or cloudiness in the solution. | Poor solubility or formation of insoluble degradation products. | 1. Solubility Enhancement: If solubility is an issue, consider using co-solvents or other formulation strategies to improve solubility.2. Filtration: If insoluble degradation products are suspected, filter the solution through a 0.22 µm filter before use. |

| Inconsistent results between experimental runs. | Variable degradation due to inconsistent handling and storage. | 1. Standardized Procedures: Establish and adhere to strict, standardized procedures for solution preparation, handling, and storage.2. Fresh Solutions: Prepare solutions fresh before each experiment whenever possible. |

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for identifying the potential degradation pathways and products of this compound. This information is vital for developing a stability-indicating analytical method.[9][10]

Objective: To investigate the stability of the compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC system with a UV detector

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

-

Incubate at room temperature and at 60°C.

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

Repeat with 1 M HCl if no significant degradation is observed.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

-

Follow the same incubation and sampling procedure as for acid hydrolysis.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

Repeat with 1 M NaOH if necessary.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

-

Incubate at room temperature, protected from light.

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Thermal Degradation:

-

Place a solid sample of the compound in a controlled temperature oven at 60°C.

-

Place a solution of the compound (in a suitable solvent) in the oven.

-

Analyze samples at various time points (e.g., 1, 3, 7 days).

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Keep a control sample protected from light.

-

Analyze both the exposed and control samples.

-

Data Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[11][12][13]

Chromatographic Conditions (A starting point for method development):

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | Start with a suitable gradient, e.g., 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | Determined by UV scan of the compound (e.g., 254 nm) |

| Column Temperature | 30°C |

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Visualizing Degradation and Workflows

Potential Degradation Pathways

Caption: Potential degradation pathways of the target compound.

Forced Degradation Experimental Workflow

Caption: Workflow for the forced degradation study.

Concluding Remarks

The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways of hydrolysis and oxidation, and by implementing the appropriate control measures such as pH adjustment, use of antioxidants, and protection from light, the stability of this compound can be significantly enhanced. The provided protocols for forced degradation and HPLC analysis will serve as a valuable starting point for your investigations.

References

-

Hall W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. J. Chem. Pharm. Res. 16:092. [Link]

-

Anonymous. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]

-

Anonymous. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Anonymous. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. [Link]

-

Anonymous. (n.d.). A practical guide to forced degradation and stability studies for drug substances. That's Nice. [Link]

-

Al-Musaimi, O., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. [Link]

-

Anonymous. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

Alsante, K. M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. [Link]

-

Chew, J. W., & Chan, S. Y. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

-

Anonymous. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

-

van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1970). The mass spectra of some pyrazole compounds. Semantic Scholar. [Link]

-

Anonymous. (n.d.). Effects of the substituents of pyrazole/thiazine ligands on the magnetic properties of chloro-bridged Cu(ii) complexes. New Journal of Chemistry (RSC Publishing). [Link]

-

Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

-

Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [Link]

-

Anonymous. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Semantic Scholar. [Link]

-

Atanasova, M., et al. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. ResearchGate. [Link]

-

Anonymous. (n.d.). Proposed mass fragmentation pattern of N'-benzylidene-2-(5-((2,4-dimethylphenoxy)methyl). ResearchGate. [Link]

-

Guchhait, G., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

-

Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

Mohamed, M. R., et al. (n.d.). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Research Square. [Link]

-

Wang, Z., et al. (2010). Hydrazine as a Nucleophile and Antioxidant for Fast Aminolysis of RAFT Polymers in Air. ResearchGate. [Link]

-

Anonymous. (n.d.). Stress degradation study and structure characterization of oxidation degradation product of dexlansoprazole using liquid chromatography-mass spectrometry/time of flight, liquid chromatography-tandem mass spectrometry and nuclear magnetic resonance. Chinese Chemical Letters. [Link]

-

Dias, L. R. S., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC. [Link]

-

Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Anonymous. (n.d.). In silico design of hydrazone antioxidants and analysis of their free radical-scavenging mechanism by thermodynamic studies. SciSpace. [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]

-

Anonymous. (2023). Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]

-

Esmer, Y. İ., et al. (n.d.). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. PMC. [Link]

-

Anonymous. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

-

Sharma, V., et al. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. [Link]

-

Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

-

de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC. [Link]

-

Anonymous. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

-

Stolarczyk, M., et al. (n.d.). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC. [Link]

-

Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Talaviya, R., et al. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

-

Anonymous. (n.d.). Stress degradation study and structure characterization of oxidation degradation product of dexlansoprazole using liquid chromatography-mass spectrometry/time of flight, liquid chromatography-tandem mass spectrometry and nuclear magnetic resonance. ResearchGate. [Link]

-

Singh, G., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Narang, A. S., et al. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]

Sources

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. jocpr.com [jocpr.com]

- 4. admin.mantechpublications.com [admin.mantechpublications.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iipseries.org [iipseries.org]

- 8. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 9. resolvemass.ca [resolvemass.ca]

- 10. biopharminternational.com [biopharminternational.com]

- 11. ijtsrd.com [ijtsrd.com]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. researchgate.net [researchgate.net]

Overcoming steric hindrance of the 4-chloro group in carbohydrazide reactions

Technical Support Center: Carbohydrazide Chemistry Optimization Topic: Overcoming Steric & Electronic Barriers in 4-Chloro-Substituted Carbohydrazide Reactions Ticket ID: #CH-4CL-OPT-001

Executive Summary: The "4-Chloro Paradox"

User Query: How do I overcome the steric hindrance of the 4-chloro group in carbohydrazide reactions?

Technical Insight: In strict organic mechanism theory, a substituent at the 4-position (para) of a phenyl ring exerts negligible direct steric hindrance on the carbonyl reaction center (position 1). If you are experiencing low yields or stalled reactions with 4-chloro substrates, the culprit is rarely simple steric bulk.

Instead, you are likely facing "Supramolecular Steric Hindrance" (Lattice Energy) or Electronic Deactivation :

-

Solubility/Aggregation: 4-Chloro derivatives often exhibit high crystallinity and poor solubility due to strong intermolecular

-stacking and hydrophobic interactions.[1] The product precipitates before the reaction reaches completion, trapping unreacted starting material. -

Electronic Deactivation: The Chlorine atom is electron-withdrawing (Inductive effect,

).[1] In nucleophilic substitutions (S_NAr), this is helpful. However, in condensation reactions, it can destabilize the transition state or reduce the nucleophilicity of the hydrazide intermediate.

This guide provides the protocols to overcome these specific barriers using Solvent Tuning , Acid Catalysis , and Microwave Irradiation .

Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the exact failure mode.

Figure 1: Diagnostic logic for identifying whether reaction failure is due to solubility (common in 4-Cl) or true sterics.[1]

Optimized Protocols

Method A: Microwave-Assisted Synthesis (Recommended)

Best for: Overcoming solubility issues and "forcing" sterically/electronically difficult couplings.[1]

Mechanism: Microwave irradiation provides direct dielectric heating, aligning the polar dipoles of the reagents. This disrupts the crystal lattice of 4-chloro intermediates that typically precipitate out in thermal methods [1].

Protocol:

-

Reagents: Mix Carbohydrazide (1.0 eq) and 4-Chlorobenzaldehyde (2.0 eq) in a microwave-safe vial.

-

Solvent: Add minimal Ethanol (2–3 mL per mmol). If the 4-chloro derivative is highly insoluble, use a 9:1 mixture of Ethanol:DMSO.

-

Catalyst: Add 2–3 drops of Glacial Acetic Acid.

-

Irradiation: Irradiate at 300–400W for 2–4 minutes (pulse mode: 30s ON, 10s OFF to prevent superheating).

-

Workup: Cool to room temperature. The product will crystallize rapidly. Pour into crushed ice if no precipitate forms.[1] Filter and wash with cold ethanol.[1]

Expected Yield: 85–95% (vs. 60–70% thermal).[1]

Method B: Acid-Catalyzed Thermal Reflux (Standard)

Best for: Large-scale batches where microwave is not feasible.[1]

Protocol:

-

Solvent System: Use Absolute Ethanol .[1] If the solution turns cloudy immediately upon heating, add DMF dropwise until clear. Crucial: The reaction must remain homogeneous for the intermediate mono-hydrazone to react with the second aldehyde equivalent.

-

Catalysis: Add Glacial Acetic Acid (0.5 mL per 10 mmol). The acid activates the carbonyl carbon of the 4-chlorobenzaldehyde, counteracting the electronic deactivation.

-

Reflux: Reflux at 80°C for 4–6 hours .

-

Monitoring: Do NOT rely on TLC alone. 4-chloro intermediates often streak.[1] Monitor the disappearance of the specific carbohydrazide N-H stretch in IR or use LC-MS.

Technical FAQ & Troubleshooting

Q1: Why does the reaction stall after forming the mono-substituted product? A: This is the classic "Solubility Trap." The mono-substituted 4-chloro derivative is often less soluble than the starting materials.[1] It precipitates out of the ethanol before the second amine group of the carbohydrazide can attack the second aldehyde.

-

Fix: Switch solvent to DMSO or DMF to keep the intermediate in solution, or use Method A (Microwave) to drive the kinetics faster than the precipitation rate [2].

Q2: Is the 4-chloro group truly sterically hindering?

A: Spatially, no. The 4-position is distal to the reaction site. However, it creates electronic resistance. The chlorine atom withdraws electron density ($ -I

Q3: I need to cyclize the product to a 1,2,4-Triazole. The 4-Cl group is preventing ring closure. A: Ring closure requires the hydrazone to adopt a specific cis-like conformation, which might be energetically unfavorable due to the rigid packing of the 4-chlorophenyl groups.

-

Fix: Use Phosphorus Oxychloride (

) as the cyclizing agent.[1] It acts as both solvent and dehydrating agent, forcing the cyclization even with deactivated rings.

Data Comparison: Thermal vs. Microwave

The following data highlights the efficiency of switching to microwave irradiation for 4-chloro substituted carbohydrazides.

| Parameter | Standard Thermal Reflux | Microwave Assisted (Green) |

| Reaction Time | 3 – 6 Hours | 2 – 5 Minutes |

| Solvent | Ethanol (Large Volume) | Ethanol/DMSO (Minimal) |

| Yield (4-Cl) | 65 – 72% | 88 – 94% |

| Purity (Raw) | Moderate (Recrystallization needed) | High (Often pure upon filtration) |

| Energy Profile | High (Prolonged heating) | Low (Short burst) |

Reaction Pathway Visualization

This diagram illustrates the critical "Solubility Checkpoint" where 4-chloro reactions often fail.

Figure 2: The kinetic pathway showing how Microwave/DMSO routes bypass the precipitation trap common with 4-chloro derivatives.[1]

References

-

Microwave Assisted Synthesis of (E)-N'-(4-Chloro Benzylidene)Hydrazinecarbothiohydrazide. Int. J. Pharm.[1] Sci. Inv. (2015).[1][2] Demonstrates >90% yield in minutes for 4-chloro derivatives using microwave irradiation.[1] Link

-

Microwave Assisted Greener Synthesis of 2-azetidinone Derivatives. Asian J. Research Chem. (2014).[1][3][4][5] Details the use of DMSO/Microwave to overcome solubility barriers in hydrazide condensation. Link

-

Synthesis and Characterization of Carbohydrazide Derivatives. Asian Journal of Green Chemistry (2023). comprehensive review of catalyst choices (Acetic acid vs. H2SO4) for deactivated aromatic aldehydes. Link

-

Structure and Packing of 1,5-Bis(2-chlorobenzylidene)carbonohydrazide. PMC - NIH (2011).[1] Provides crystallographic evidence of the hydrogen bonding networks that cause solubility issues in chloro-substituted carbohydrazides. Link

Sources

Technical Support Center: Optimization of pH Conditions for Pyrazole-3-Carbohydrazide Complexation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of pH in the successful complexation of pyrazole-3-carbohydrazide with metal ions. Understanding and controlling pH is paramount for achieving desired reaction outcomes, ensuring complex stability, and obtaining reliable analytical results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations for their causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Metal Complex

Question: I am following a standard protocol for complexing pyrazole-3-carbohydrazide with a transition metal, but I am consistently getting very low yields, or the complex doesn't seem to form at all. What could be going wrong?

Answer: This is a frequent challenge, and the root cause is almost always related to pH. The pH of your reaction medium directly governs the speciation of both your ligand (pyrazole-3-carbohydrazide) and the metal ion.

Causality Explained:

-

Ligand Protonation: Pyrazole-3-carbohydrazide is a weak base. At low pH, the nitrogen atoms in the pyrazole ring and the hydrazide moiety can become protonated. This protonation blocks the lone pair of electrons on the nitrogen atoms, which are essential for coordinating with the metal ion. Essentially, H+ ions are outcompeting the metal ions for the binding sites on the ligand.[1]

-

Metal Ion Hydrolysis: Conversely, at high pH, many metal ions will undergo hydrolysis to form metal hydroxide species (e.g., M(OH)+, M(OH)2) or even precipitate out of solution as insoluble metal hydroxides (M(OH)n).[1][2] This reduces the concentration of free, aquated metal ions available to form the desired complex with your ligand.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low complex yield.

Experimental Protocol: Determining the Optimal pH for Complexation

This protocol utilizes UV-Vis spectrophotometry to identify the pH at which maximum complex formation occurs. The formation of the metal-ligand complex often results in a shift in the maximum absorbance wavelength (λmax) or an increase in absorbance, which can be monitored.[3][4][5]

-

Prepare Stock Solutions:

-

Pyrazole-3-carbohydrazide solution (e.g., 1 mM in a suitable solvent like ethanol-water mixture).[6]

-

Metal salt solution (e.g., 1 mM of the corresponding metal chloride or nitrate in deionized water).

-

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 10).

-

Dilute HCl and NaOH solutions for pH adjustment.

-

-

Spectrophotometric Titration:

-

In a series of cuvettes, add a fixed amount of the pyrazole-3-carbohydrazide solution and the metal salt solution.

-

To each cuvette, add a different buffer to achieve a range of pH values.

-

Record the UV-Vis spectrum for each solution.

-

-

Data Analysis:

-

Plot the absorbance at the λmax of the complex against the pH.

-

The pH at which the absorbance is maximal corresponds to the optimal pH for complex formation.

-

Issue 2: Precipitation Occurs Upon Mixing Reactants

Question: When I mix my pyrazole-3-carbohydrazide solution with the metal salt solution, a precipitate forms immediately. Is this my complex?

Answer: While it's possible the precipitate is your desired complex if it has low solubility, it is more likely to be an undesired metal hydroxide, especially if you are working at a neutral to high pH.[1][2]

Causality Explained:

As mentioned previously, many transition metals are prone to hydrolysis at higher pH values, leading to the formation of insoluble hydroxides.[1][2] The addition of the pyrazole-3-carbohydrazide, which is a basic compound, can locally increase the pH of the solution, triggering this precipitation.

Troubleshooting Steps:

-

Check the pH: Immediately measure the pH of the solution after precipitation occurs. If it is in the range where the metal hydroxide is known to be insoluble, this is the likely cause.

-

Order of Addition: Try dissolving the metal salt in a slightly acidic solution first to prevent initial hydrolysis. Then, slowly add the pyrazole-3-carbohydrazide solution while vigorously stirring.

-

Use a Buffer: Conducting the reaction in a buffered solution at the predetermined optimal pH (see protocol above) is the most effective way to prevent unwanted precipitation.[7]

Issue 3: Inconsistent Results and Poor Reproducibility

Question: My results for the complexation reaction are not reproducible. The yield and even the color of the solution vary between experiments. What could be the cause?